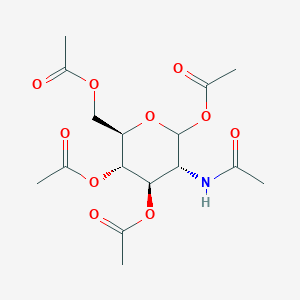

α-D-グルコサミン五酢酸

説明

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxyhexopyranose is a N-acyl-hexosamine.

科学的研究の応用

ガスの選択的分離

α-D-グルコサミン五酢酸は、CO2およびSO2の選択的分離のために、担持イオン液体膜(SILMs)で使用されてきました . この化合物は、[Bmim][BF4]と協力してCO2の透過性に影響を与え、CO2/N2選択性を向上させることがわかりました .

ガス透過性の向上

α-D-グルコサミン五酢酸の添加は、SILMにおけるN2の透過性を低下させる可能性があり、その結果、CO2/N2およびSO2/N2選択性が向上します . 論文で得られた最大のCO2/N2選択性は、乾燥ガスでは79±0.9、加湿ガスでは86±1.6であり、最大のSO2/N2選択性は、乾燥ガスでは686±19.8です .

環境への応用

高いガス透過性と良好な選択性を備えたこの環境に優しい分離プロセスは、排ガスストリームからのCO2とSO2の分離に潜在的な用途があることが期待されています .

炭水化物立体化学の研究

α-D-グルコサミン五酢酸は、振動円二色性(VCD)などの分光法を通じて炭水化物の立体化学を研究するためのモデル化合物として使用されます .

ガスクロマトグラフィーの標準

ガスクロマトグラフィーによる単糖および多糖成分の分析において標準として使用されてきました .

薬物の改変

製薬研究において、α-D-グルコサミン五酢酸は、非ステロイド性抗炎症薬(NSAID)であるアセチルサリチル酸のグリコシル化に使用されてきました。 グリコシル化されたアセチルサリチル酸は、用量依存的に癌細胞の増殖を阻害することができます .

作用機序

Target of Action

Alpha-D-Glucosamine pentaacetate is a carbohydrate that is a member of the glycoconjugates family . It is an acetylated form of alpha-D-glucosamine and is used in the synthesis of glycoproteins and glycosaminoglycans . .

Mode of Action

It is known to be a reagent used in chemical synthesis .

Biochemical Pathways

It is known to be involved in the synthesis of glycoproteins and glycosaminoglycans .

Result of Action

Alpha-D-Glucosamine pentaacetate has been shown to be a potent antiviral agent against herpes simplex virus 1 (HSV1) by blocking viral adsorption and penetration into cells, inhibiting DNA replication, and reducing viral titers .

生物活性

Alpha-D-Glucosamine pentaacetate, a derivative of glucosamine, has garnered attention in the scientific community due to its diverse biological activities. This article explores its synthesis, biological roles, and relevant case studies, providing a comprehensive overview of its potential applications in medicine and biochemistry.

Chemical Structure and Synthesis

Alpha-D-Glucosamine pentaacetate is characterized by its molecular formula and a molecular weight of approximately 389.36 g/mol. The compound features five acetyl groups attached to the glucosamine backbone, which enhances its solubility and bioavailability.

Synthesis Methods

Various methods have been reported for synthesizing alpha-D-glucosamine pentaacetate, including:

- Acetylation of D-Glucosamine : The most common method involves the acetylation of D-glucosamine using acetic anhydride or acetyl chloride in the presence of a base, yielding high-purity products with minimal side reactions .

- Enzymatic Methods : Recent studies have explored enzymatic approaches for synthesizing glucosamine derivatives, focusing on the specificity and efficiency of glycosyltransferases .

Biological Roles

Alpha-D-glucosamine pentaacetate exhibits several biological activities that make it a candidate for therapeutic applications:

1. Anti-inflammatory Properties

Research indicates that alpha-D-glucosamine derivatives can modulate inflammatory responses. Studies have shown that these compounds inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

2. Antioxidant Activity

The antioxidant properties of alpha-D-glucosamine pentaacetate have been observed in vitro. It scavenges free radicals and reduces oxidative stress markers in various cell lines, indicating its potential role in preventing oxidative damage .

3. Modulation of Cell Signaling

Alpha-D-glucosamine pentaacetate has been shown to influence cell signaling pathways, particularly those involved in fibrosis and muscle regeneration. In murine models, it modulated TGFβ1-induced fibrosis markers such as α-SMA and SMα22, demonstrating its role in muscle repair processes .

Case Studies

Several studies have highlighted the biological activity of alpha-D-glucosamine pentaacetate:

- Study on Muscle Fibrosis : A study evaluated the effect of alpha-D-glucosamine pentaacetate on TGFβ1-induced fibrosis in myoblasts. The results indicated that treatment with this compound significantly reduced the expression of fibrosis markers compared to controls, suggesting its therapeutic potential in muscle disorders .

- Antioxidant Efficacy : In another study, alpha-D-glucosamine pentaacetate was tested for its antioxidant capacity against oxidative stress induced by hydrogen peroxide in neuronal cells. The findings demonstrated a marked reduction in cell death and oxidative stress markers, supporting its use as a neuroprotective agent .

Comparative Analysis

The following table summarizes key findings related to the biological activity of alpha-D-glucosamine pentaacetate compared to other glucosamine derivatives:

| Compound | Anti-inflammatory | Antioxidant | Cell Signaling Modulation |

|---|---|---|---|

| Alpha-D-Glucosamine Pentaacetate | Yes | Yes | Yes |

| N-Acetylglucosamine | Moderate | Yes | No |

| D-Glucosamine | Limited | Moderate | Yes |

特性

IUPAC Name |

(5-acetamido-3,4,6-triacetyloxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPIZHVSWNOZMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908637 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14086-90-9, 6730-10-5, 7784-54-5, 10385-50-9, 7772-79-4 | |

| Record name | NSC409738 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC232059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231931 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231915 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC224432 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-beta-D-glucosamine tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。